

Pharmacokinetic Profile of Teneligliptin in Animal Models: A Technical Overview

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Compound of Interest

Compound Name: Teneligliptin D8

Cat. No.: B591477

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Introduction

Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Understanding its pharmacokinetic profile in preclinical animal models is crucial for drug development and predicting its behavior in humans. This technical guide provides an in-depth summary of the available data on the pharmacokinetics of Teneligliptin in various animal models. It is important to note that while the topic specifies **Teneligliptin D8**, the available research literature primarily focuses on the pharmacokinetics of the parent compound, Teneligliptin. **Teneligliptin D8**, a deuterated version of Teneligliptin, is most commonly utilized as an internal standard in bioanalytical methods for the accurate quantification of Teneligliptin in biological matrices.[3][4] This guide will therefore focus on the comprehensive pharmacokinetic profile of Teneligliptin in animal models, with the understanding that **Teneligliptin D8** is a critical tool in obtaining this data.

I. Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters of Teneligliptin have been characterized in several animal models, primarily in rats and mice. The following tables summarize the key quantitative data from these studies.

Table 1: Single-Dose Oral Pharmacokinetics of Teneligliptin in Rats

Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	T _{1/2} (h)	Animal Model	Reference
0.1	85.46 ± 0.24	0.75 - 0.88	-	-	Rats	[5]
0.3	-	0.75 - 0.88	-	-	Rats	
1.0	-	0.75 - 0.88	-	-	Rats	

Table 2: Tissue Distribution of [¹⁴C]Teneligliptin in Sprague-Dawley Rats after a Single Oral Dose (1 mg/kg)

Tissue	Tmax (h)	Elimination T _{1/2} (h)	Key Finding	Reference
Plasma	-	6.5	-	
Kidney	0.5	68.3	High radioactivity concentrations detected.	
Liver	0.5	69.0	High radioactivity concentrations detected.	
Lung	0.5	-	Predominantly distributed.	
Spleen	0.5	-	Predominantly distributed.	
Pituitary Gland	0.5	-	Predominantly distributed.	
Testis	5	-	Delayed Tmax compared to other tissues.	
Epididymis	5	-	Delayed Tmax compared to other tissues.	
Cecum	5	-	Delayed Tmax compared to other tissues.	
Large Intestine	12	-	Delayed Tmax compared to other tissues.	

II. Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. The following sections describe the experimental protocols used in the cited studies.

A. Animal Models and Dosing

- **Rat Studies:** Male Sprague-Dawley rats were frequently used. For oral administration studies, Teneligliptin was administered at doses ranging from 0.1 to 1.0 mg/kg. For tissue distribution studies, radiolabeled [^{14}C]Teneligliptin was administered orally at a single dose of 1 mg/kg.
- **Mouse Studies:** In a study investigating metabolic abnormalities, female C57BL/6 mice were used. Ovariectomized mice on a high-fat diet were administered Teneligliptin at a dose of 60 mg/kg per day.

B. Sample Collection and Bioanalysis

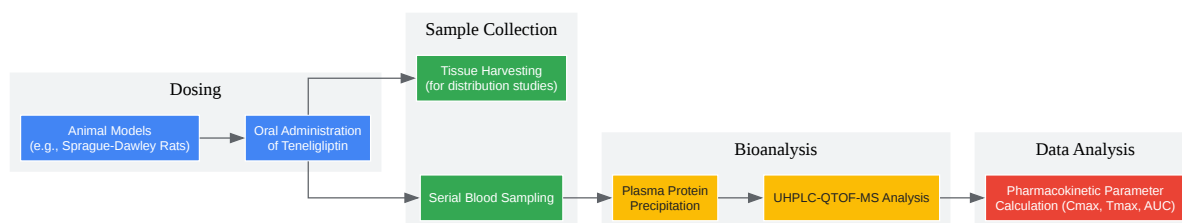
- **Plasma Sample Collection:** Blood samples were collected at various time points post-dosing to characterize the plasma concentration-time profile of Teneligliptin.
- **Bioanalytical Method:** Plasma concentrations of Teneligliptin were determined using a validated ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) method.
 - **Sample Preparation:** Protein precipitation using acetonitrile was employed to extract Teneligliptin and the internal standard (Sitagliptin or Teneligliptin-d8) from the plasma matrix.
 - **Chromatographic Separation:** Separation was achieved on a Poroshell 120 EC-C18 column with a gradient mobile phase consisting of 10mM ammonium formate and acetonitrile.
 - **Mass Spectrometric Detection:** Detection was performed using positive ion electrospray ionization high-resolution accurate mass spectrometry, monitoring the $[\text{M}+\text{H}]^+$ ions for Teneligliptin and the internal standard. The validated quantification range for Teneligliptin in plasma was 1.00–1000 ng/mL.

C. Tissue Distribution Study

- Methodology: Following the oral administration of [^{14}C]Teneligliptin to Sprague-Dawley rats, the radioactivity concentrations in various tissues were measured over time to determine the extent and rate of distribution. This study aimed to understand the in vivo distribution of Teneligliptin and identify target tissues.

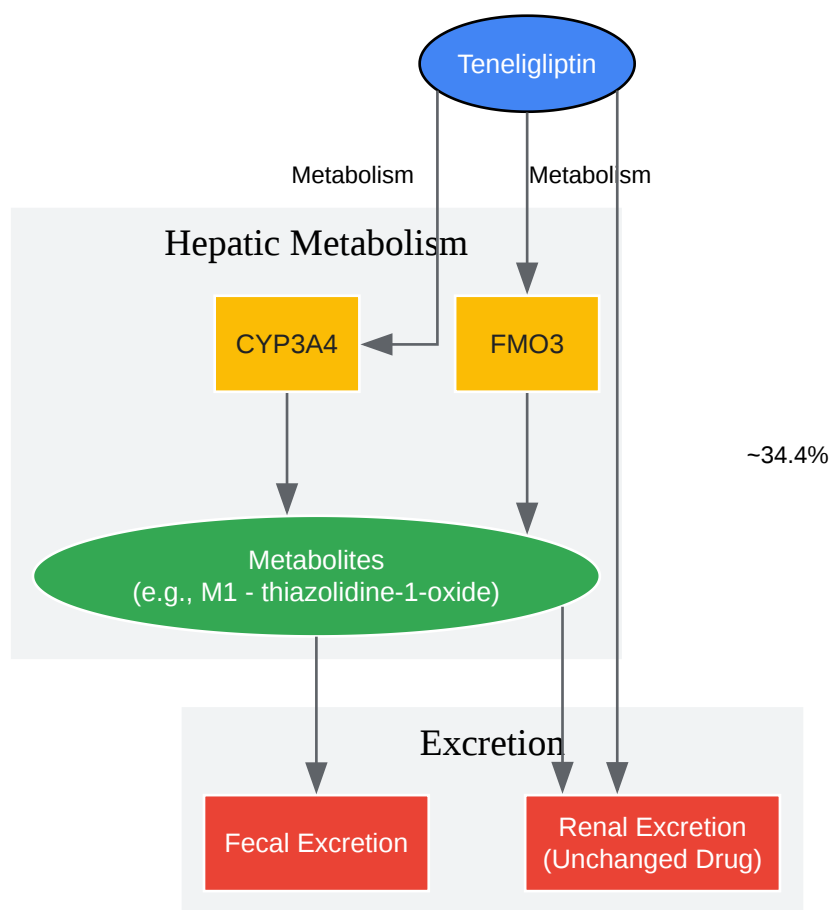
III. Visualizations

The following diagrams illustrate key processes related to the pharmacokinetic studies of Teneligliptin.



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Pharmacokinetic Study Experimental Workflow



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Metabolism and Excretion Pathways of Teneligliptin

IV. Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

A. Absorption

Following oral administration in rats, Teneligliptin is rapidly absorbed, with the time to reach maximum plasma concentration (T_{max}) observed between 0.75 and 0.88 hours.

B. Distribution

Tissue distribution studies in Sprague-Dawley rats using [¹⁴C]Teneligliptin revealed that the drug is predominantly distributed to the kidney and liver, followed by the lung, spleen, and pituitary gland. The elimination half-life from the kidney (68.3 h) and liver (69.0 h) was significantly longer than that from plasma (6.5 h), suggesting high affinity and retention in these

tissues. This prolonged tissue retention is likely associated with the high binding affinity of Teneligliptin for DPP-4, which is highly expressed in these organs.

C. Metabolism

Teneligliptin is metabolized by both cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3). In plasma, the most abundant metabolite is a thiazolidine-1-oxide derivative, designated as M1.

D. Excretion

Teneligliptin is eliminated through multiple pathways. Approximately 34.4% of the drug is excreted unchanged via the kidneys, while the remaining 65.6% is eliminated after metabolism through both renal and hepatic routes. A mass balance study showed that after 216 hours of administration of ^{14}C -labeled Teneligliptin, the cumulative excretion in urine and feces was 45.4% and 46.5%, respectively.

V. Conclusion

The pharmacokinetic profile of Teneligliptin in animal models demonstrates rapid absorption, wide tissue distribution with significant retention in DPP-4 rich organs, and elimination through both metabolism and renal excretion. These preclinical findings have been instrumental in guiding the clinical development of Teneligliptin. The use of deuterated Teneligliptin (**Teneligliptin D8**) as an internal standard is a critical component of the bioanalytical methods that enable the precise characterization of these pharmacokinetic properties. This technical guide provides a consolidated resource for researchers and professionals in the field of drug development, offering a comprehensive overview of the preclinical pharmacokinetics of Teneligliptin.

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